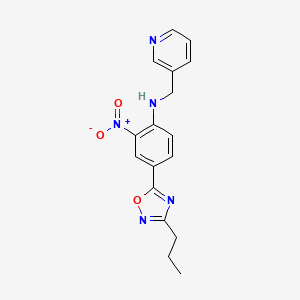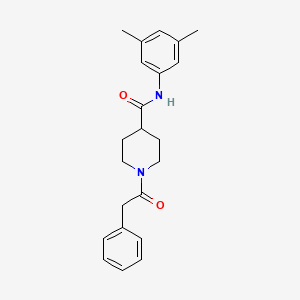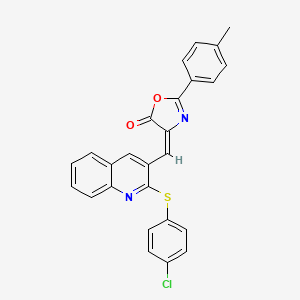![molecular formula C23H24N2O4S B7697896 N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)
N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The exact mechanism of action of N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide is not fully understood. However, it is known to inhibit the reuptake of the endocannabinoid anandamide, which is a natural cannabinoid neurotransmitter. By inhibiting anandamide reuptake, this compound increases the levels of anandamide in the brain, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide is that it is relatively easy to synthesize and can be obtained in high yield. It has also been extensively studied, and its effects are well-documented. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, further research is needed to determine its safety and efficacy in human subjects.
Orientations Futures
There are several potential future directions for the study of N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of this compound's potential as a treatment for various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide is synthesized by the reaction of 4-methylbenzoic acid with 2-methoxyaniline in the presence of thionyl chloride. The resulting product is then reacted with N-(3-acetylphenyl)sulfamide to produce this compound. The synthesis method is relatively straightforward, and the compound can be obtained in high yield.
Applications De Recherche Scientifique
N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential as a treatment for various neurological disorders, including epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
N-[5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-17-7-11-19(12-8-17)25-30(27,28)20-13-14-22(29-3)21(15-20)24-23(26)18-9-5-16(2)6-10-18/h5-15,25H,4H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZVIGZVVAHLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

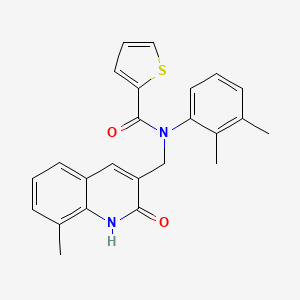
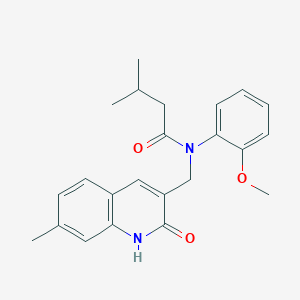
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)

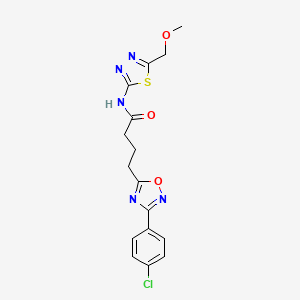

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
